

The Preclinical Profile of Pemigatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: INCB054828

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Introduction

Pemigatinib (brand name Pemazyre®) is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Developed by Incyte Corporation, it specifically targets FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and survival.[1][5] Genetic alterations such as fusions, rearrangements, mutations, and amplifications in FGFR genes can lead to constitutive activation of these receptors, promoting oncogenesis in various cancers, including cholangiocarcinoma and myeloid/lymphoid neoplasms.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of pemigatinib, summarizing key data from in vitro and in vivo studies that formed the basis for its clinical development.

Pharmacodynamics: Unraveling the Mechanism of Action

Pemigatinib exerts its anti-tumor activity by competitively binding to the ATP-binding site of FGFR1, 2, and 3, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[1][5] This targeted inhibition disrupts the aberrant signaling

cascades that are crucial for the growth and survival of cancer cells with activated FGFR pathways.[\[5\]](#)[\[8\]](#)

In Vitro Potency and Selectivity

Enzymatic assays using recombinant human FGFR kinases have demonstrated the high potency and selectivity of pemigatinib. The half-maximal inhibitory concentrations (IC50) show potent inhibition against FGFR1, FGFR2, and FGFR3, with significantly weaker activity against FGFR4 and other kinases.[\[2\]](#)[\[9\]](#)[\[10\]](#) This selectivity is crucial for minimizing off-target effects and associated toxicities.[\[11\]](#)

Table 1: In Vitro Enzymatic Activity of Pemigatinib

Kinase	IC50 (nM)
FGFR1	0.4 [2] [9] [10]
FGFR2	0.5 [2] [9] [10]
FGFR3	1.0 [2] [9] [10]
FGFR4	30 [2] [9] [10]

| KDR (VEGFR2) | >10,000 |

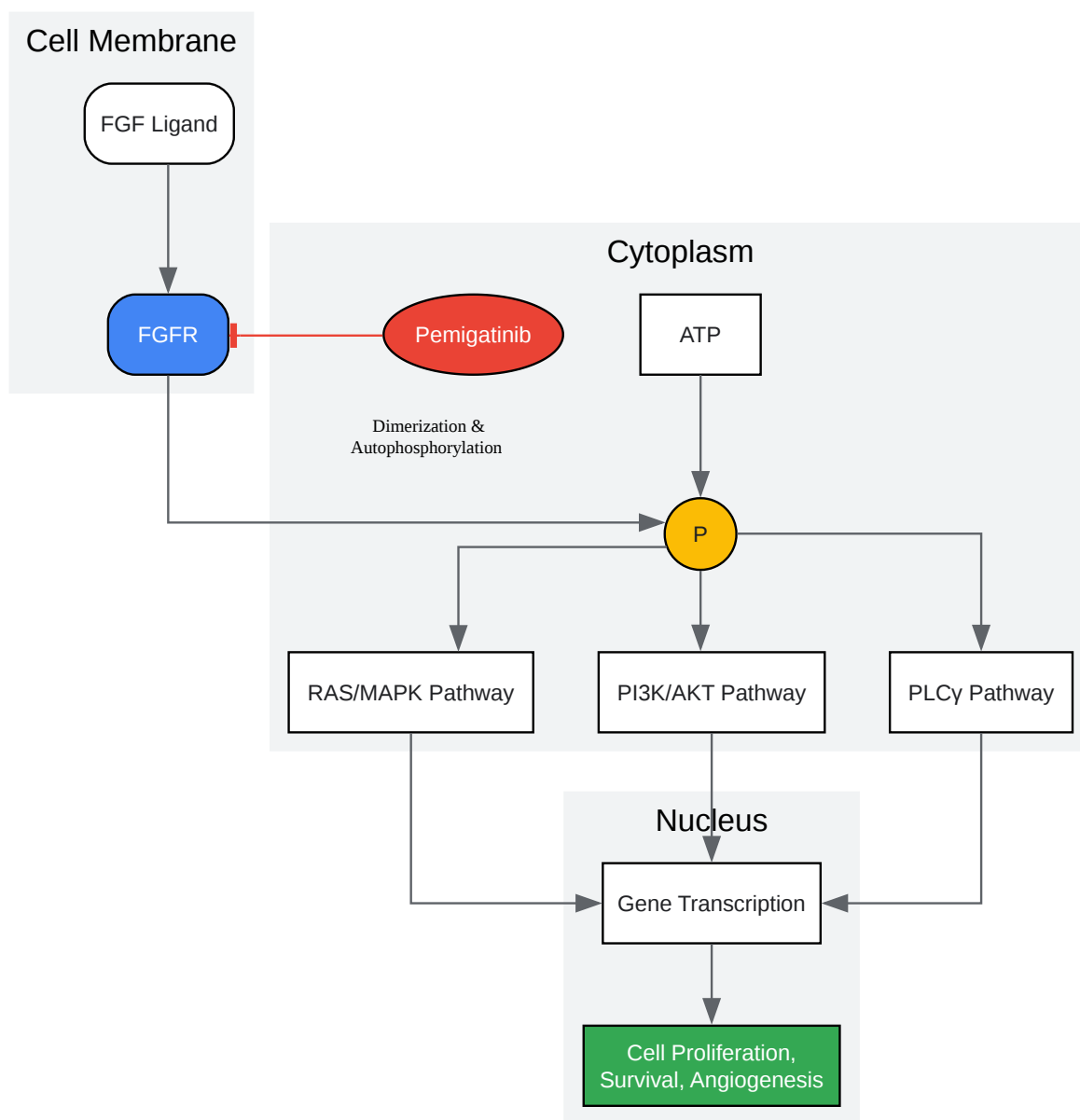
Data sourced from enzymatic assays with recombinant human FGFR kinases.[\[2\]](#)[\[9\]](#)

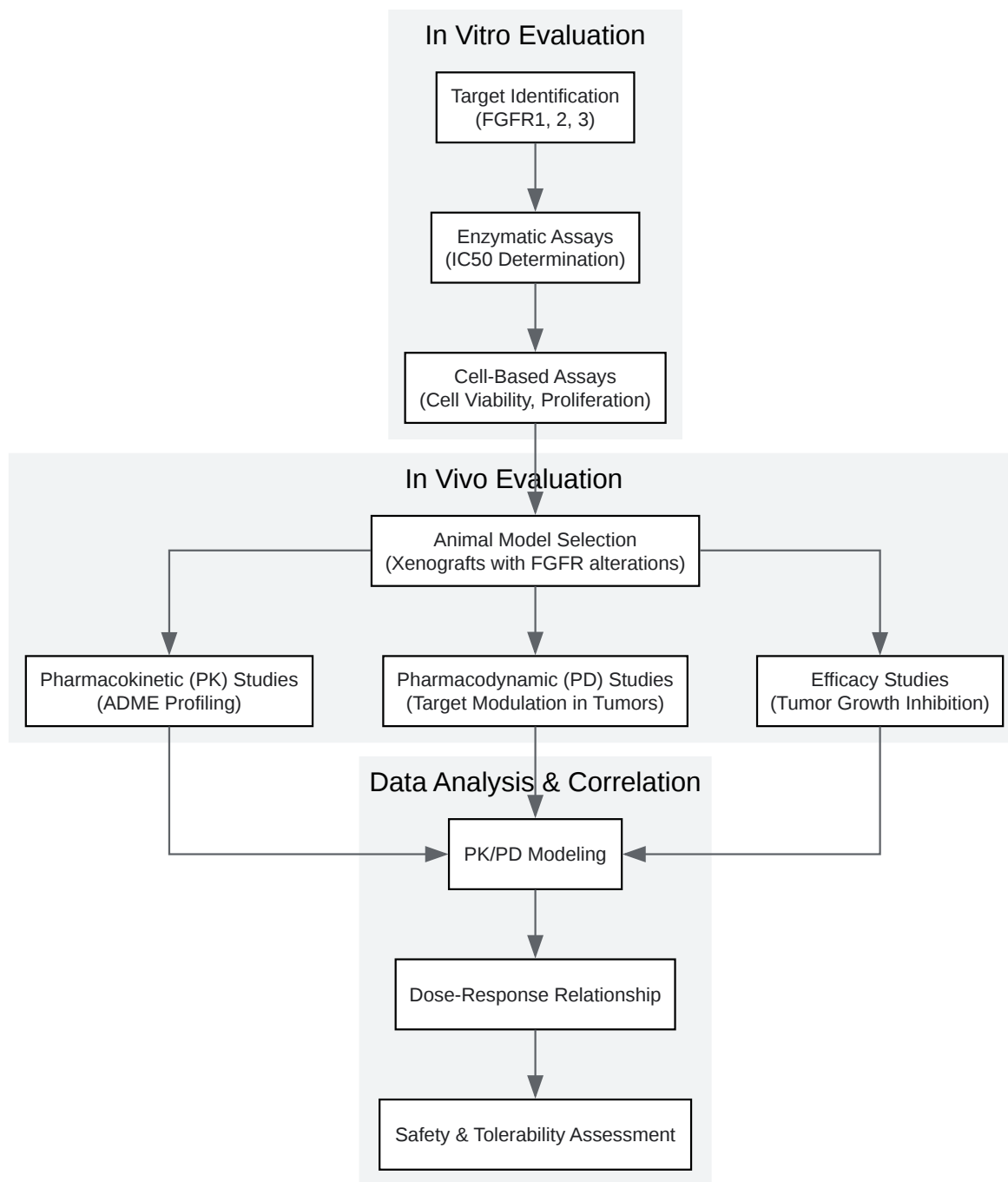
In cellular assays, pemigatinib selectively inhibited the growth of tumor cell lines that harbor FGFR genetic alterations, while having minimal effect on cell lines without such aberrations.[\[2\]](#)[\[9\]](#) Treatment with pemigatinib effectively inhibited FGFR phosphorylation in various preclinical models, including FGFR2-amplified gastric cancer cells and cells expressing FGFR fusion proteins.[\[12\]](#)

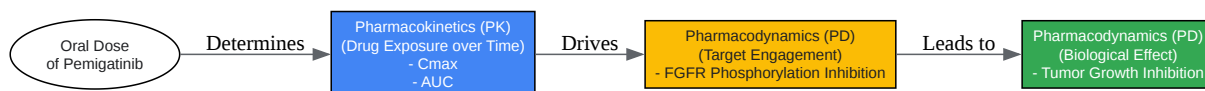
Signaling Pathway Inhibition

The activation of FGFRs by fibroblast growth factors (FGFs) triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades critical for cell growth and survival.[\[5\]](#)[\[6\]](#) The primary pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ

pathways.[5] By inhibiting the initial FGFR phosphorylation event, pemigatinib effectively blocks these downstream signals, leading to decreased cell viability and proliferation in FGFR-driven tumors.[6][8]







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